tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate
CAS No.: 1929606-71-2
Cat. No.: VC2774388
Molecular Formula: C16H20BrN3O8
Molecular Weight: 462.25 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate - 1929606-71-2](/images/structure/VC2774388.png)
Specification
CAS No. | 1929606-71-2 |
---|---|
Molecular Formula | C16H20BrN3O8 |
Molecular Weight | 462.25 g/mol |
IUPAC Name | tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Standard InChI | InChI=1S/C16H20BrN3O8/c1-15(2,3)27-13(21)18(14(22)28-16(4,5)6)12-10(19(23)24)7-9(17)8-11(12)20(25)26/h7-8H,1-6H3 |
Standard InChI Key | GNCVNZGNTVTBEX-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-])C(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)N(C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-])C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structure
tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate is identified by the CAS Registry Number 1929606-71-2. The compound features a brominated and dinitrated phenyl ring with two tert-butyloxycarbonyl (Boc) protecting groups. These structural elements suggest potential applications in peptide chemistry and organic synthesis where protection of amino groups is required .
Chemical Identifiers
The compound can be identified through various chemical nomenclature systems as detailed in Table 1:
Identifier Type | Value |
---|---|
CAS Number | 1929606-71-2 |
Molecular Formula | C₁₆H₂₀BrN₃O₈ |
Molecular Weight | 462.25 g/mol |
IUPAC Name | tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Standard InChI | InChI=1S/C16H20BrN3O8/c1-15(2,3)27-13(21)18(14(22)28-16(4,5)6)12-10(19(23)24)7-9(17)8-11(12)20(25)26/h7-8H,1-6H3 |
Standard InChIKey | GNCVNZGNTVTBEX-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C1=C(C=C(C=C1N+[O-])Br)N+[O-])C(=O)OC(C)(C)C |
Table 1: Chemical identifiers for tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate
Structural Characteristics
The molecular structure of tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate features several key elements:
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A phenyl ring core structure
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A bromine atom at the 4-position of the phenyl ring
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Two nitro groups at the 2- and 6-positions of the phenyl ring
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Two tert-butyloxycarbonyl (Boc) protecting groups attached to a nitrogen atom
This configuration creates a chemically versatile compound with multiple reactive sites that can be utilized in various synthetic pathways. The presence of two Boc protecting groups is particularly notable, as these are commonly employed in synthetic organic chemistry to protect amine functional groups during multi-step reactions.
Physical and Chemical Properties
Understanding the physical and chemical properties of tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate is essential for its proper handling and application in research settings.
Physical Properties
The available data on the physical properties of this compound is summarized in Table 2:
Property | Value |
---|---|
Physical State (at 20°C) | Solid |
Appearance | Not specified in available data |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
Solubility Profile | Not available |
Minimum Purity Specification | 97% |
Table 2: Physical properties of tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate
Chemical Stability and Reactivity
While detailed information about the reactivity and stability of this specific compound is limited in the available data, certain inferences can be made based on its structure:
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The presence of two nitro groups likely makes the compound electron-poor at the phenyl ring, potentially increasing its reactivity toward nucleophilic attack.
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The bromine atom at the 4-position can serve as a site for coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.
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The two Boc protecting groups suggest the compound's role in synthetic pathways where controlled deprotection is required.
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Long-term storage recommendations indicate that the compound should be stored at 2-8°C, suggesting potential sensitivity to elevated temperatures or prolonged exposure to ambient conditions .
Hazard Type | Classification |
---|---|
Skin Irritation | Category 2 |
Eye Irritation | Category 2A |
Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory System) |
Table 3: GHS hazard classifications for tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate
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